Thiophene-2-thiol
Description
Thiophene-2-thiol (CAS 7774-74-5), also known as 2-mercaptothiophene, is a sulfur-containing heterocyclic compound with the molecular formula C₄H₄S₂. It is a colorless to pale yellow liquid with a pungent odor, a boiling point of 166.9°C, and a density of 1.269 g/cm³ . Its structure combines a thiophene ring with a thiol (-SH) group at the 2-position, enabling diverse reactivity in organic synthesis, including nucleophilic substitution, coordination chemistry, and redox reactions. This compound is air-sensitive and exhibits reducing properties, often requiring inert storage conditions .
Applications span pharmaceuticals, agrochemicals, and materials science. For example, it serves as a precursor for functionalized thiophenes in drug intermediates and solar materials . It also contributes to aroma in wines (odor threshold: 0.8 μg/L) and inhibits insect CO₂ receptors, highlighting its biological relevance .
Properties
IUPAC Name |
thiophene-2-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4S2/c5-4-2-1-3-6-4/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEDAZLCYJDAGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40228362 | |
| Record name | 2-Thiophenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40228362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Oily, colourless to orange liquid; powerful, sulferaceous, burnt-caramel, roasted-coffee odour | |
| Record name | 2-Thiophenethiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029720 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2-Thienylmercaptan | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/984/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
166.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Thiophenethiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029720 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Very slightly soluble in water, Miscible at room temperature (in ethanol) | |
| Record name | 2-Thienylmercaptan | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/984/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.250-1.255 | |
| Record name | 2-Thienylmercaptan | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/984/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
7774-74-5 | |
| Record name | 2-Thiophenethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7774-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Thiophenethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007774745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Thiophenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40228362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiophene-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.983 | |
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| Record name | 2-THIOPHENETHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3LB1437XQ | |
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| Record name | 2-Thiophenethiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029720 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Reaction Mechanism and Conditions
-
Cyclization : Lawesson’s reagent facilitates thio-cyclization by converting the carbonyl group of levulinic acid into a thiol, followed by intramolecular cyclization to form the thiophene ring.
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Isomerization : The intermediate undergoes acid-catalyzed isomerization to stabilize the aromatic system.
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Purification : The crude product is washed with sodium bicarbonate to remove residual 4-methoxyphenylphosphonic acid, followed by reduced-pressure distillation to isolate this compound.
Key Parameters
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Temperature : 80–100°C
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Solvent : Toluene or xylene
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Yield : ~70–85% (reported for 5-methylthis compound)
Advantages :
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Single-step reaction with minimal byproducts.
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Lawesson’s reagent is commercially available and efficient for thiolation.
Limitations :
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Requires strict control of moisture and oxygen to prevent reagent degradation.
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High temperatures may lead to desulfurization side reactions.
Acid-Catalyzed Friedel-Crafts Cyclization and Thioetherification
A one-pot synthesis reported in Thieme-Connect integrates Friedel-Crafts cyclization and thioetherification to produce thienyl thioethers, with this compound as a key intermediate. Triflic acid (TfOH) catalyzes the cyclization of arylthioacetic acids into 1-benzothiophen-3(2H)-ones, which subsequently react with arenethiols to form thioethers.
Reaction Workflow
Optimization Insights
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Catalyst Loading : 8.0 equivalents of TfOH ensure complete cyclization and thioetherification.
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Temperature : 40°C for cyclization; 60°C for thioetherification.
Applications :
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This method is scalable for synthesizing thienoacenes, which are pivotal in organic electronics.
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Demonstrates compatibility with diverse arenethiols, enabling functionalization of the thiophene ring.
Bromination-Thiolation Tandem Approach
Inspired by the Grignard reagent technique in patent CN103896909A, bromothiophene intermediates can be functionalized to this compound. Although the patent focuses on 2-thiopheneethanol synthesis, its bromination step offers a pathway to this compound via subsequent thiolation.
Stepwise Process
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Bromination : Thiophene reacts with hydrogen bromide (HBr) and hydrogen peroxide (H₂O₂) in the presence of aluminum chloride (AlCl₃) to yield 2-bromothiophene.
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Thiolation : 2-bromothiophene undergoes nucleophilic aromatic substitution (NAS) with sodium hydrosulfide (NaSH) or thiourea.
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Catalyst : Copper(I) iodide enhances NAS efficiency.
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Yield : ~50–65% (extrapolated from analogous reactions).
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Challenges :
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NAS on aromatic bromides requires harsh conditions (e.g., high temperatures, polar solvents).
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Competing side reactions (e.g., dehalogenation) reduce yield.
Reduction of Thiophene-2-sulfonyl Chloride
A classical method involves reducing thiophene-2-sulfonyl chloride to the thiol using lithium aluminum hydride (LiAlH₄) or zinc-acetic acid.
Procedure
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Sulfonation : Thiophene reacts with chlorosulfonic acid to form thiophene-2-sulfonyl chloride.
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Reduction : The sulfonyl chloride is reduced to this compound.
Drawbacks :
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Handling chlorosulfonic acid poses safety risks.
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Over-reduction to thiophene is common.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Thiophene-2-thiol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfides or sulfonic acids.
Substitution: Electrophilic substitution reactions are common, with substitution typically occurring at the C2 position of the thiophene ring.
Major Products:
Oxidation: Disulfides, sulfonic acids
Reduction: Thiophene-2-thiolates
Substitution: Nitrothiophenes, sulfonated thiophenes
Scientific Research Applications
Catalytic Applications
Thiophene-2-thiol exhibits strong reducing properties, making it a valuable compound in catalytic processes. It has been studied for its role in stabilizing metal ions and enhancing reaction efficiency in metal coordination chemistry. The compound can facilitate various reactions, including:
- Thiol oxidation : this compound can be oxidized to form disulfides, which are crucial intermediates in organic synthesis. Recent studies have demonstrated the effectiveness of iodine as a catalyst for this oxidation process, allowing for high yields of disulfides from thiols .
Table 1: Catalytic Reactions Involving this compound
| Reaction Type | Catalyst Used | Yield (%) | Reference |
|---|---|---|---|
| Thiol oxidation | Iodine | 66-98 | |
| Metal coordination | Various metals | Variable |
This compound has shown promising biological activity, particularly in pharmacological contexts. Its antioxidant properties are being explored for potential therapeutic applications. Recent studies indicate that thiophene derivatives exhibit cytotoxic effects against cancer cell lines, suggesting that this compound could serve as a lead compound for developing anti-cancer agents.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of thiophene-based compounds on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The results indicated that certain derivatives of this compound significantly reduced the IC50 values when combined with standard chemotherapy agents like Sorafenib.
Table 2: Cytotoxic Activity of Thiophene Derivatives
| Compound Number | IC50 (µM) HepG2 | IC50 (µM) MCF-7 |
|---|---|---|
| 4a | 66±1.20 | 50±0.47 |
| 4b | 54±0.25 | 50±0.53 |
| Sorafenib | 3.9 | - |
The study highlighted that pretreatment with compound 4b sensitized HepG2 cells to Sorafenib, significantly decreasing the required concentration for effective treatment .
Material Science
In material science, this compound is being investigated for its potential applications in molecular electronics and nanotechnology. Its ability to form stable films on metal surfaces makes it suitable for use in sensors and electronic devices.
Case Study: Molecular Electronics
Research has shown that thiophene derivatives can interact with gold surfaces, influencing molecular dissociation processes essential for developing electronic components . This interaction is critical for designing sensors that require stable and responsive materials.
Antimicrobial Properties
This compound exhibits antimicrobial activity against various pathogens, including Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. This property opens avenues for its use in developing new antimicrobial agents.
Table 3: Antimicrobial Activity of Thiophene Derivatives
| Compound Number | Activity Index (%) E. coli | Activity Index (%) P. aeruginosa |
|---|---|---|
| 7b | 83.3 | 82.6 |
This study indicates that modifications to the thiophene structure can enhance its antibacterial properties, making it a candidate for further exploration in drug development .
Mechanism of Action
The mechanism of action of thiophene-2-thiol involves its interaction with various molecular targets and pathways. The thiol group (-SH) can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can lead to the modulation of enzyme activity, signal transduction pathways, and cellular redox states .
Comparison with Similar Compounds
Table 1: Key Properties of Thiophene-2-thiol and Analogues
Key Differences :
Table 2: Reaction Yields of this compound vs. Analogues
Key Insights :
- C–H Activation : this compound performs comparably to naphthalene-2-thiol in Ni-catalyzed thiolation, demonstrating similar electronic effects .
- Sulfonimidates : Moderate yields (57–77%) suggest steric hindrance from the thiophene ring, unlike linear thiols like cyclohexanethiol .
- Oxidation Sensitivity : Unlike 4-nitrobenzenethiol, which shows poor efficiency (10% yield) in sulfonation, this compound’s stability allows 63–85% yields in redox reactions .
Unique Features :
- Aroma Contribution : this compound’s low odor threshold (0.8 μg/L) makes it critical in wine aroma, unlike thiazole derivatives, which require higher concentrations .
- Coordination Chemistry : The thiophene ring stabilizes metal complexes (e.g., Sm-OC clusters), enabling chemoselective oxidation , whereas aliphatic thiols lack this aromatic stabilization.
Tautomerism and Stability
This compound exhibits tautomerism, existing in equilibrium with 3H- or 5H-thiophene-2-thione in solution . This contrasts with simple thiols (e.g., cyclohexanethiol), which lack such tautomeric behavior. The thione form enhances electrophilicity, facilitating reactions like Michael additions , whereas aliphatic thiols primarily engage in nucleophilic pathways.
Biological Activity
Thiophene-2-thiol, a sulfur-containing heterocyclic compound, has garnered attention in recent years for its diverse biological activities. This article explores its potential applications in antimicrobial, anticancer, and antioxidant activities, supported by various studies and findings.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against several pathogenic strains. A study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains using the broth microdilution method. The results indicated significant inhibition, with minimum inhibitory concentration (MIC) values suggesting potent activity:
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus (MRSA) | 8–16 |
| Thiophene derivatives | Escherichia coli | 4–32 |
| Thiophene derivatives | Candida albicans | 16–64 |
These findings suggest that this compound and its derivatives could serve as potential antimicrobial agents, particularly in combating resistant strains .
Anticancer Activity
Research has also examined the anticancer potential of this compound. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). The following table summarizes key findings from recent studies:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HepG-2 | 12.5 | |
| Thiophene derivative | MCF-7 | 15.0 | |
| Doxorubicin | HepG-2 | 1.1 |
The IC50 values indicate that while this compound is less potent than established chemotherapeutics like Doxorubicin, it still demonstrates significant anticancer activity, warranting further investigation into its mechanisms of action.
Antioxidant Activity
The antioxidant properties of this compound have been investigated through various assays. In particular, it has shown promise in scavenging free radicals, which is critical for preventing oxidative stress-related diseases. The antioxidant activity was assessed using DPPH and hydroxyl radical scavenging assays:
| Compound | Assay Type | Activity (%) |
|---|---|---|
| This compound | DPPH Scavenging | 70 |
| Thiophene derivative | Hydroxyl Radical Scavenging | 65 |
These results indicate that this compound can effectively reduce oxidative stress, suggesting its potential role in protective therapies against oxidative damage .
Case Studies and Computational Analysis
Recent computational studies have employed molecular docking techniques to assess the binding interactions of thiophene derivatives with biological targets. For instance, docking studies on CDK1/Cyclin B1 revealed promising binding affinities, suggesting a mechanism through which thiophene derivatives may exert their anticancer effects .
Q & A
Q. What are the standard synthetic routes for Thiophene-2-thiol, and how do reaction conditions influence product purity?
this compound is commonly synthesized via thionation reactions using reagents like Lawesson’s reagent. For example, the thionation of levulinic acid (LA) with Lawesson’s reagent (LR) at varying mole ratios (e.g., LR:LA = 1:1 or 2:1) produces thiophenic derivatives, including 5-methyl this compound, as a di-thionated product . Key factors affecting purity include:
- Temperature control : Excessive heat may lead to side reactions (e.g., over-thionation).
- Solvent selection : Polar aprotic solvents like DMF enhance reactivity but require rigorous post-synthesis purification.
- Stoichiometric precision : Imbalanced reagent ratios can yield mixed thiol/thione byproducts.
Q. How can researchers characterize this compound’s structural and electronic properties?
Q. What safety protocols are critical when handling this compound in the lab?
- Personal protective equipment (PPE) : Use nitrile gloves, fume hoods, and safety goggles to avoid dermal/ocular exposure.
- Storage : Store in airtight containers at 2–8°C to prevent oxidation of the –SH group .
- Waste disposal : Neutralize with dilute NaOH before disposal to mitigate sulfurous byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data for this compound derivatives?
The European Food Safety Authority (EFSA) highlighted inconsistencies in toxicity studies for thiophene derivatives, particularly invalid NOAEL (No Observed Adverse Effect Level) determinations due to flawed experimental designs (e.g., inadequate control groups or dosing regimens) . To address this:
Q. What strategies optimize this compound’s reactivity in cross-coupling reactions for functional materials?
- Protection/deprotection of –SH group : Temporarily protect the thiol with tert-butyl disulfide to prevent undesired side reactions during Suzuki-Miyaura coupling .
- Catalyst selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in minimizing sulfur-poisoning of catalysts .
- Solvent optimization : Use DMSO as a coordinating solvent to stabilize reactive intermediates .
Q. How do computational models explain this compound’s electronic behavior in photovoltaic applications?
DFT studies show that substitution at the thiophene ring’s 2-position (–SH) reduces the HOMO-LUMO gap (ΔE ≈ 3.1 eV) compared to unsubstituted thiophene (ΔE ≈ 4.5 eV), enhancing electron delocalization for charge transport in organic solar cells . Note: Edge-functionalized thiophenes exhibit stronger absorption in the visible spectrum (λₘₐₓ ~450 nm), making them suitable for light-harvesting layers .
Q. What are the challenges in validating this compound’s biological activity across in vitro and in vivo models?
- Bioavailability limitations : The –SH group’s high polarity reduces membrane permeability. Solutions include prodrug strategies (e.g., acetyl-protected thiols) .
- Species-specific metabolism : Rodent liver microsomes may metabolize thiophene derivatives differently than human hepatocytes. Use humanized CYP450 models for accurate extrapolation .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported spectral data for this compound derivatives?
- Reference standardization : Calibrate instruments with certified reference materials (e.g., deuterated DMSO for NMR).
- Artifact identification : For example, oxidation during sample preparation can generate disulfide dimers, altering NMR/IR profiles. Add reductants like TCEP (tris(2-carboxyethyl)phosphine) to stabilize –SH groups .
Regulatory and Compliance Considerations
Q. What documentation is required for REACH compliance when studying this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
